Convulsive Activity: Complete Absence with Ioglucomide Versus Metrizamide Following Subarachnoid Administration
In a direct head-to-head preclinical comparison, Ioglucomide produced no evidence of any type of convulsive activity after subarachnoid administration, whereas metrizamide—the clinically established nonionic myelographic agent at the time—did produce convulsive effects under identical experimental conditions [1]. This represents a qualitative all-or-none difference in a clinically critical safety endpoint, not merely a quantitative improvement.
| Evidence Dimension | Convulsive activity following subarachnoid administration |
|---|---|
| Target Compound Data | No evidence of any type of convulsive activity |
| Comparator Or Baseline | Metrizamide: produced convulsive activity |
| Quantified Difference | Qualitative all-or-none difference (presence vs. complete absence) |
| Conditions | Subarachnoid administration in animals (species including mice, rats, rabbits, dogs); Hopkins et al. 1981 Radiology 140(3):713-7 |
Why This Matters
For myelographic procedures, the complete absence of drug-induced convulsive activity eliminates a serious neurotoxic risk that is present with the comparator metrizamide, directly impacting patient safety and procedural risk management.
- [1] Hopkins RM, Adams MD, Lau DH, Creighton JM, Hoey GB. Ioglucomide: a new nonionic myelographic agent. Preclinical studies. Radiology. 1981 Sep;140(3):713-7. doi:10.1148/radiology.140.3.7280240 View Source
